molecular formula C16H14O3 B11710163 Ethyl 9-hydroxyfluorene-9-carboxylate CAS No. 6328-78-5

Ethyl 9-hydroxyfluorene-9-carboxylate

Cat. No.: B11710163
CAS No.: 6328-78-5
M. Wt: 254.28 g/mol
InChI Key: ZIIRWAAFDVUMKT-UHFFFAOYSA-N
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Description

Ethyl 9-hydroxyfluorene-9-carboxylate is an organic compound belonging to the class of fluorenes It is characterized by the presence of a hydroxy group and a carboxylate ester group attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-hydroxyfluorene-9-carboxylate typically involves the esterification of 9-hydroxyfluorene-9-carboxylic acid with ethanol. One common method involves refluxing a mixture of 9-hydroxyfluorene-9-carboxylic acid and ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-hydroxyfluorene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 9-hydroxyfluorene-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 9-hydroxyfluorene-9-carboxylate in biological systems involves its interaction with muscarinic acetylcholine receptors. It exhibits central muscarinic anticholinergic activity, which can influence neurotransmitter release and modulate neuronal activity. This activity is particularly relevant in the context of its potential use as an antidepressant and anxiolytic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Diethylaminoethyl 9-hydroxyfluorene-9-carboxylate
  • 2-Dimethylaminothis compound

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

6328-78-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

ethyl 9-hydroxyfluorene-9-carboxylate

InChI

InChI=1S/C16H14O3/c1-2-19-15(17)16(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10,18H,2H2,1H3

InChI Key

ZIIRWAAFDVUMKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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